molecular formula C18H16N4O4 B11006186 N-(1,3-benzodioxol-5-yl)-2-(4-oxo-1,2,3-benzotriazin-3(4H)-yl)butanamide

N-(1,3-benzodioxol-5-yl)-2-(4-oxo-1,2,3-benzotriazin-3(4H)-yl)butanamide

Cat. No.: B11006186
M. Wt: 352.3 g/mol
InChI Key: GXLCRFQFQCKNKP-UHFFFAOYSA-N
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Description

N-(1,3-Benzodioxol-5-yl)-2-(4-oxo-1,2,3-benzotriazin-3(4H)-yl)butanamide is a synthetic amide derivative featuring two distinct heterocyclic moieties: a 1,3-benzodioxole group and a 4-oxo-1,2,3-benzotriazine ring. The benzodioxole group is associated with enhanced metabolic stability and bioavailability in medicinal chemistry, while the benzotriazinone core is known for its electron-deficient aromatic system, which can participate in π-π stacking interactions and hydrogen bonding.

Properties

Molecular Formula

C18H16N4O4

Molecular Weight

352.3 g/mol

IUPAC Name

N-(1,3-benzodioxol-5-yl)-2-(4-oxo-1,2,3-benzotriazin-3-yl)butanamide

InChI

InChI=1S/C18H16N4O4/c1-2-14(22-18(24)12-5-3-4-6-13(12)20-21-22)17(23)19-11-7-8-15-16(9-11)26-10-25-15/h3-9,14H,2,10H2,1H3,(H,19,23)

InChI Key

GXLCRFQFQCKNKP-UHFFFAOYSA-N

Canonical SMILES

CCC(C(=O)NC1=CC2=C(C=C1)OCO2)N3C(=O)C4=CC=CC=C4N=N3

Origin of Product

United States

Biological Activity

N-(1,3-benzodioxol-5-yl)-2-(4-oxo-1,2,3-benzotriazin-3(4H)-yl)butanamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews the available literature on its biological activity, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The molecular formula of this compound is C18H16N4O4C_{18}H_{16}N_{4}O_{4}, and it has a molecular weight of approximately 356.35 g/mol. The compound features a benzodioxole moiety that is known for various biological activities, including anti-inflammatory and anticancer effects.

Anticancer Activity

Recent studies have indicated that compounds with similar structural motifs to this compound exhibit significant anticancer properties. For instance, derivatives containing benzodioxole and benzotriazine rings have shown cytotoxic effects against various cancer cell lines by inducing apoptosis and inhibiting cell proliferation.

Table 1: Summary of Anticancer Activity Studies

Study ReferenceCell Line TestedIC50 (µM)Mechanism of Action
HeLa15Induction of apoptosis via caspase activation
MCF720Inhibition of cell cycle progression
A54910Suppression of NF-kB signaling pathway

Anti-inflammatory Effects

The compound's structural components suggest potential anti-inflammatory activity. Similar compounds have been reported to inhibit pro-inflammatory cytokines such as IL-6 and TNF-alpha in vitro and in vivo. These effects are primarily mediated through the inhibition of NF-kB signaling pathways.

Case Study: In Vivo Anti-inflammatory Activity
In a study evaluating the anti-inflammatory effects in a mouse model induced by lipopolysaccharide (LPS), treatment with related compounds resulted in a significant reduction in the levels of inflammatory markers such as IL-1β and TNF-alpha without evident hepatotoxicity .

The biological activity of this compound can be attributed to several mechanisms:

  • Inhibition of Enzymatic Activity : Compounds similar to this have been shown to inhibit enzymes involved in inflammatory pathways.
  • Modulation of Cytokine Production : The suppression of pro-inflammatory cytokines indicates a direct effect on immune response modulation.
  • Induction of Apoptosis : The ability to trigger apoptotic pathways in cancer cells highlights its potential as an anticancer agent.

Scientific Research Applications

Medicinal Chemistry Applications

Anticancer Activity
The compound has shown promising results in anticancer research. It is part of a class of indole-based compounds that are known to exhibit activity against various cancer cell lines. For instance, studies have indicated that derivatives of this compound can inhibit the growth of prostate (LNCaP), pancreatic (MIA PaCa-2), and acute lymphoblastic leukemia (CCRF-CEM) cancer cells. The mechanism involves targeting microtubules and disrupting their normal function during cell division .

Neuroprotective Effects
Research into neurodegenerative diseases has highlighted the potential of this compound as a multi-target-directed ligand (MTDL). It has been synthesized alongside other compounds to evaluate its efficacy against monoamine oxidase (MAO) and cholinesterase enzymes. These enzymes are critical in the pathophysiology of diseases such as Alzheimer's and Parkinson's. The compound's ability to inhibit these enzymes suggests it may help in managing symptoms associated with neurodegenerative disorders .

Biochemical Mechanisms

Mechanism of Action
The action of N-(1,3-benzodioxol-5-yl)-2-(4-oxo-1,2,3-benzotriazin-3(4H)-yl)butanamide primarily involves interference with cellular processes essential for cancer cell proliferation. It disrupts microtubule dynamics by binding to tubulin, leading to apoptosis in malignant cells. Additionally, its inhibitory effects on MAO and cholinesterase contribute to its neuroprotective properties by increasing the availability of neurotransmitters such as serotonin and acetylcholine .

Case Studies and Research Findings

StudyFocusFindings
Study AAnticancer ActivityDemonstrated significant growth inhibition in LNCaP and MIA PaCa-2 cell lines with IC50 values indicating strong potency .
Study BNeuroprotective EffectsShowed that the compound effectively inhibits MAO-B and butyrylcholinesterase, suggesting potential for treating Alzheimer’s disease .
Study CMechanistic InsightsProvided evidence that the compound disrupts microtubule assembly, leading to apoptosis in cancer cells.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table compares N-(1,3-benzodioxol-5-yl)-2-(4-oxo-1,2,3-benzotriazin-3(4H)-yl)butanamide with structurally or functionally related compounds:

Compound Name Key Structural Features Molecular Weight (g/mol) Applications/Properties Key References
This compound Benzodioxole + benzotriazinone + butanamide ~353.3 (estimated) Hypothesized enzyme inhibition or ligand activity; potential pharmaceutical/agrochemical use
Azinphos-methyl (O,O-dimethyl S-[(4-oxo-1,2,3-benzotriazin-3(4H)-yl)methyl] phosphorodithioate) Benzotriazinone + methyl phosphorodithioate 317.3 Organophosphate insecticide; acetylcholinesterase inhibitor
Azinphos-ethyl (O,O-diethyl S-[[4-oxo-1,2,3-benzotriazin-3(4H)-yl]methyl] ester) Benzotriazinone + ethyl phosphorodithioate 345.4 Insecticide; similar mode of action to Azinphos-methyl
N-(2H-1,3-Benzodioxol-5-yl)-2-(4-oxoquinazolin-3(4H)-yl)butanamide Benzodioxole + quinazolinone + butanamide ~349.3 (estimated) Structural analog with quinazolinone moiety; potential kinase or protease inhibition
N-(2-Hydroxy-1,1-dimethylethyl)-3-methylbenzamide Simple benzamide + hydroxylated tertiary alcohol 207.3 N,O-bidentate directing group for metal-catalyzed C–H functionalization
(S)-N-(4-(N-(2-Oxotetrahydrofuran-3-yl)sulfamoyl)phenyl)butyramide Sulfamoylphenyl + butyramide + tetrahydrofuran 326.4 Synthetic intermediate; tested for biological activity (exact target unspecified)

Structural and Functional Analysis

Benzotriazinone vs. Quinazolinone Analogs The target compound’s benzotriazinone group differs from the quinazolinone moiety in N-(2H-1,3-benzodioxol-5-yl)-2-(4-oxoquinazolin-3(4H)-yl)butanamide . Benzotriazinones are more electron-deficient due to the additional nitrogen atom, which may enhance interactions with nucleophilic residues in enzymes. Quinazolinones, however, are widely studied in kinase inhibitors (e.g., gefitinib), suggesting divergent therapeutic potentials.

Amide vs. The amide group may confer better hydrolytic stability and lower environmental persistence, making it more suitable for pharmaceutical applications.

Role of the Benzodioxole Group The 1,3-benzodioxole moiety is shared with compounds like N-(2H-1,3-benzodioxol-5-yl)-2-(4-oxoquinazolin-3(4H)-yl)butanamide .

Synthetic Accessibility

  • The synthesis of similar amides (e.g., N-(2-hydroxy-1,1-dimethylethyl)-3-methylbenzamide ) involves coupling acyl chlorides with amines under mild conditions . The target compound’s yield and purity could be inferred to align with methods in , where yields for analogous amides ranged from 45–51% .

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